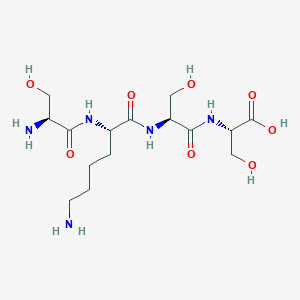![molecular formula C20H19NO2 B14227790 1,1,3,5-Tetramethyl-2,5-dihydro-1H-benzo[b]carbazole-6,11-dione CAS No. 830926-56-2](/img/structure/B14227790.png)
1,1,3,5-Tetramethyl-2,5-dihydro-1H-benzo[b]carbazole-6,11-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,3,5-Tetramethyl-2,5-dihydro-1H-benzo[b]carbazole-6,11-dione is a complex organic compound with a unique structure that includes multiple methyl groups and a carbazole core
Métodos De Preparación
The synthesis of 1,1,3,5-Tetramethyl-2,5-dihydro-1H-benzo[b]carbazole-6,11-dione typically involves multiple steps, starting from simpler organic molecules. The synthetic routes often include:
Cyclization Reactions: These reactions form the carbazole core.
Methylation: Introduction of methyl groups at specific positions.
Oxidation and Reduction: To achieve the desired oxidation state of the compound.
Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and specific reaction conditions to control the process.
Análisis De Reacciones Químicas
1,1,3,5-Tetramethyl-2,5-dihydro-1H-benzo[b]carbazole-6,11-dione can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Using reducing agents such as lithium aluminum hydride.
Substitution: Halogenation or nitration reactions can introduce new functional groups.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like dichloromethane or ethanol, and specific temperatures to drive the reactions. The major products formed depend on the type of reaction and the reagents used.
Aplicaciones Científicas De Investigación
1,1,3,5-Tetramethyl-2,5-dihydro-1H-benzo[b]carbazole-6,11-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1,1,3,5-Tetramethyl-2,5-dihydro-1H-benzo[b]carbazole-6,11-dione involves its interaction with specific molecular targets and pathways. These interactions can lead to changes in cellular processes, such as inhibition of enzyme activity or modulation of signaling pathways. The exact molecular targets and pathways depend on the specific application and the biological context.
Comparación Con Compuestos Similares
1,1,3,5-Tetramethyl-2,5-dihydro-1H-benzo[b]carbazole-6,11-dione can be compared with other similar compounds, such as:
- 1H-Indene, 2,3-dihydro-1,1,4,5-tetramethyl-
- 1H-Indene, 2,3-dihydro-1,1,4,6-tetramethyl-
- 1,1,5,6-Tetramethyl-1,2,3,4-tetrahydronaphthalene
These compounds share structural similarities but differ in their specific functional groups and chemical properties. The uniqueness of this compound lies in its specific arrangement of methyl groups and the carbazole core, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
830926-56-2 |
|---|---|
Fórmula molecular |
C20H19NO2 |
Peso molecular |
305.4 g/mol |
Nombre IUPAC |
1,1,3,5-tetramethyl-2H-benzo[b]carbazole-6,11-dione |
InChI |
InChI=1S/C20H19NO2/c1-11-9-14-16(20(2,3)10-11)15-17(21(14)4)19(23)13-8-6-5-7-12(13)18(15)22/h5-9H,10H2,1-4H3 |
Clave InChI |
JILOPLKQHPBBNL-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C3=C(N2C)C(=O)C4=CC=CC=C4C3=O)C(C1)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


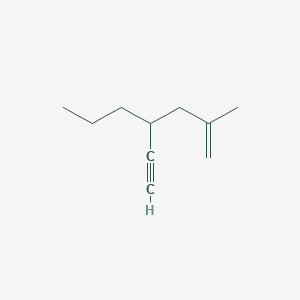
![3-Cyano-2-ethyl-4-hydroxy-N-[4-(trifluoromethyl)phenyl]but-2-enamide](/img/structure/B14227717.png)
![N-{4-[(2-Benzoylphenyl)sulfamoyl]phenyl}-3-phenylpropanamide](/img/structure/B14227720.png)
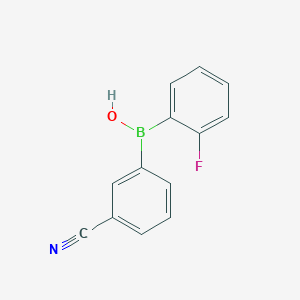
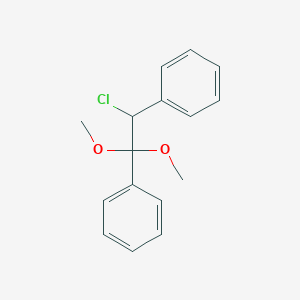

![4-{[2-(Ethylamino)ethyl]amino}pent-3-EN-2-one](/img/structure/B14227738.png)
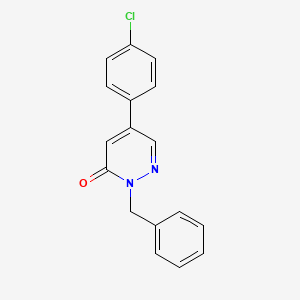
![3-{[(1R)-1-(4-Methoxyphenyl)ethyl]amino}propane-1-sulfonic acid](/img/structure/B14227752.png)
![3-(3-methyl-2,4-dihydro-1H-pyrazolo[4,3-c]isoquinolin-5-yl)cyclohexa-3,5-diene-1,2-dione](/img/structure/B14227756.png)
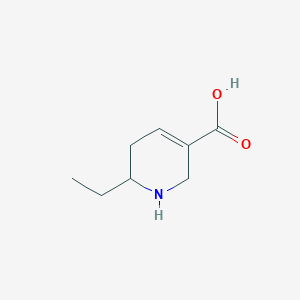
![Silacyclohexan-1-ol, 1-[2-(dimethylamino)-1-(4-methoxyphenyl)ethyl]-](/img/structure/B14227763.png)
![(2R)-N-[2-chloro-4-ethylsulfonyl-3-(4-methylpiperazin-1-yl)phenyl]-3,3,3-trifluoro-2-hydroxy-2-methylpropanamide](/img/structure/B14227766.png)
